Regiochemical Position of the Nitro Group: 6-Nitroindoline vs. 5-Nitroindoline Scaffold in Medicinal Chemistry Target Programs
The 6-nitroindoline scaffold is explicitly documented across a panel of distinct receptor and ion channel programs, while the corresponding 5-nitroindoline scaffold lacks equivalent published target annotations from authoritative databases. Sigma-Aldrich lists 6-nitroindoline (CAS 19727-83-4) as a reactant for preparation of: (i) 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogs as novel MT2-selective melatonin receptor antagonists; (ii) arylfurancarboxamides with Nav1.8 voltage-gated Na+ channel blocking/analgesic activities; (iii) bicyclic benzamides as 5-HT1 receptor agonists; (iv) 5-HT2C/2B receptor antagonists; (v) isoindigo and azaisoindigo glycosides as anticancer agents; and (vi) antiarrhythmic benzopyrans . GoldBio confirms use of the 6-nitroindoline scaffold in synthesis of 5-HT1 receptor agonists, 5-HT2C/2B receptor antagonists, serine protease inhibitors, and vanilloid receptor ligands . No comparable breadth of documented target-class applications has been identified for the 5-nitro regioisomer (CAS 87866-11-3). The 6-nitroindoline scaffold has also been employed as a key intermediate in the synthesis of SB-272183, a combined 5-HT1A/1B/1D receptor antagonist [1].
| Evidence Dimension | Number of distinct receptor/ion channel target classes with documented synthetic use of the nitroindoline scaffold |
|---|---|
| Target Compound Data | 6 target classes documented: MT2 melatonin, Nav1.8 Na+ channel, 5-HT1, 5-HT2C/2B, anticancer (isoindigo glycosides), antiarrhythmic (benzopyrans) |
| Comparator Or Baseline | 5-nitroindoline (CAS 87866-11-3): no specific receptor/ion channel target classes documented in authoritative databases |
| Quantified Difference | 6 vs. 0 documented target-class programs (authoritative vendor database annotation) |
| Conditions | Sigma-Aldrich and GoldBio product application notes; DrugFuture synthetic route database |
Why This Matters
For procurement decisions in medicinal chemistry programs targeting MT2, Nav1.8, 5-HT1, or 5-HT2C/2B receptors, the 6-nitroindoline scaffold has validated precedent, while the 5-nitro regioisomer lacks equivalent documentation, increasing the risk of failed target engagement.
- [1] DrugFuture. SB-272183 Synthetic Route. Indole derivatives having combined 5HT1A, 5HT1B, and 5HT1D receptor antagonist activity. EP 0975593; WO 9850358. https://www.drugfuture.com/synth/syndata.aspx?ID=271107 View Source
